![molecular formula C10H14N2 B1584378 2-Phenylpiperazine CAS No. 5271-26-1](/img/structure/B1584378.png)
2-Phenylpiperazine
Overview
Description
2-Phenylpiperazine is a simple chemical compound featuring a phenyl group bound to a piperazine ring . It is the starting material for the synthesis of 2-phenylpiperazine compounds .
Synthesis Analysis
2-Phenylpiperazine has been synthesized into 1,4-dimethyl-2-phenylpiperazine and 1,4-diethyl-2-phenyl Piperazine .Molecular Structure Analysis
The molecular formula of 2-Phenylpiperazine is C10H14N2. It has an average mass of 162.232 Da and a Monoisotopic mass of 162.115692 Da .Physical And Chemical Properties Analysis
2-Phenylpiperazine has a density of 1.0±0.1 g/cm3, a boiling point of 289.2±25.0 °C at 760 mmHg, and a flash point of 169.0±14.9 °C . It also has a molar refractivity of 49.6±0.3 cm3, a polar surface area of 24 Å2, and a molar volume of 162.7±3.0 cm3 .Scientific Research Applications
Intestinal Permeation Enhancer
2-Phenylpiperazine has been studied for its potential to enhance the absorption of drugs across the intestinal epithelium. This application is particularly relevant for oral administration of macromolecular therapeutics, which often face challenges in absorption. A study examined a library of phenylpiperazine derivatives, finding that certain derivatives significantly increased the permeability of a fluorescent marker, indicating promise for future applications in oral drug delivery .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-phenylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-2-4-9(5-3-1)10-8-11-6-7-12-10/h1-5,10-12H,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIMRLBGNCLMSNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60290682 | |
Record name | 2-Phenylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60290682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylpiperazine | |
CAS RN |
5271-26-1 | |
Record name | 5271-26-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70392 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Phenylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60290682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-phenylpiperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2-phenylpiperazine in pharmaceutical research?
A1: 2-Phenylpiperazine serves as a key structural motif in various pharmaceutical compounds, notably in the antidepressant Mirtazapine. Its derivatives are explored for potential pharmacological activities, including antiviral and antihistaminic effects. [, , , ]
Q2: Can you provide an example of a synthetic route for 2-Phenylpiperazine?
A2: One approach involves starting with phenylacetic acid. Treatment with phosphorus trichloride and bromine yields ethyl α-bromophenylacetate. This intermediate reacts with ethylenediamine, followed by reduction with lithium aluminum hydride to yield 2-phenylpiperazine. []
Q3: How does the structure of 2-phenylpiperazine relate to its potential as an antidepressant?
A3: While 2-phenylpiperazine itself might not possess inherent antidepressant properties, its incorporation into the larger structure of Mirtazapine is crucial. Mirtazapine, containing a 2-phenylpiperazine moiety, functions as a noradrenergic and specific serotonergic antidepressant. [, ]
Q4: Have there been studies on modifying the 2-phenylpiperazine structure for enhanced activity?
A4: Yes, researchers have investigated modifications to the basic 2-phenylpiperazine scaffold to understand structure-activity relationships. For instance, introducing specific acyl groups at the 4-position and phenylaminocarbonyl groups at the 1-position led to compounds with promising antiviral activity against adenoviruses and cytomegalovirus. [, ]
Q5: Are there any known challenges in synthesizing 2-phenylpiperazine derivatives?
A5: Synthesizing certain derivatives, like Mirtazapine, can present challenges. One issue involves the potential for agglomeration of intermediates like 1-(3-hydroxymethylpyridyl-2)-4-methyl-2-phenylpiperazine in concentrated sulfuric acid. Researchers have addressed this by incorporating tetrahydrofuran as a co-solvent to ensure a homogenous reaction and prevent side reactions. []
Q6: Beyond Mirtazapine, what other applications have been explored for 2-phenylpiperazine derivatives?
A6: 2-Phenylpiperazine derivatives have been synthesized and investigated for their antihistaminic and anticholinergic properties. These studies highlight the versatility of this chemical scaffold for potential applications in various therapeutic areas. [, , ]
Q7: Has computational chemistry been used to study 2-phenylpiperazine derivatives?
A7: Yes, molecular mechanics calculations, specifically using MMX88.9, have been employed to study the conformational equilibrium of cis-1,3,4-trimethyl-2-phenylpiperazine. This approach helps predict the preferred shapes and energy levels of different conformations, which can influence biological activity. []
Q8: Are there any reported methods for synthesizing specific isomers of 2-phenylpiperazine derivatives?
A8: Researchers have developed methods to synthesize specific diastereoisomers of 2,3,4,4a,9,9a-hexahydro-1H-indeno[1,2-b] pyrazines, structurally related to 3-methyl-2-phenylpiperazines. This stereochemical control is crucial as different isomers can exhibit distinct pharmacological profiles. []
Q9: What are the implications of using 2-chloronicotinonitrile as a starting material in Mirtazapine synthesis?
A9: Utilizing 2-chloronicotinonitrile as a starting material in Mirtazapine synthesis offers a potentially more efficient and cost-effective route compared to traditional methods. This approach involves sequential synthesis of intermediates like 2-chloronicotinamide, 2-(4-methyl-2phenyl-1-piperazinyl)nicotinamide, and 1-(3-hydroxymethylpyridyl-2-)-4-methyl-2-phenylpiperazine before arriving at Mirtazapine. []
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